

The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide

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Compound of Interest

Compound Name: Azelaic acid-d14

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Introduction

Azelaic acid (AzA), a nine-carbon saturated dicarboxylic acid (nonanedioic acid), is a naturally occurring compound found in both the plant and animal kingdoms.[1][2][3] Industrially, it is produced through the ozonolysis of oleic acid.[1][4] In nature, it is found in various grains like wheat, rye, and barley and is also produced by the yeast *Malassezia furfur*, which is a common resident of human skin.[1][2][5] In humans, azelaic acid is an endogenous product of fatty acid metabolism.[6][7] This guide provides a comprehensive overview of the natural occurrence of azelaic acid in plants and humans, its biochemical pathways, and the analytical methods for its quantification.

Natural Occurrence and Biosynthesis in Plants

In the plant kingdom, azelaic acid is a key signaling molecule involved in systemic acquired resistance (SAR), a plant's defense mechanism against a wide range of pathogens.[1][8] It acts as a mobile distress signal, transported from the site of infection to distal parts of the plant to prime them for a more robust and rapid defense response upon subsequent attack.[1][9]

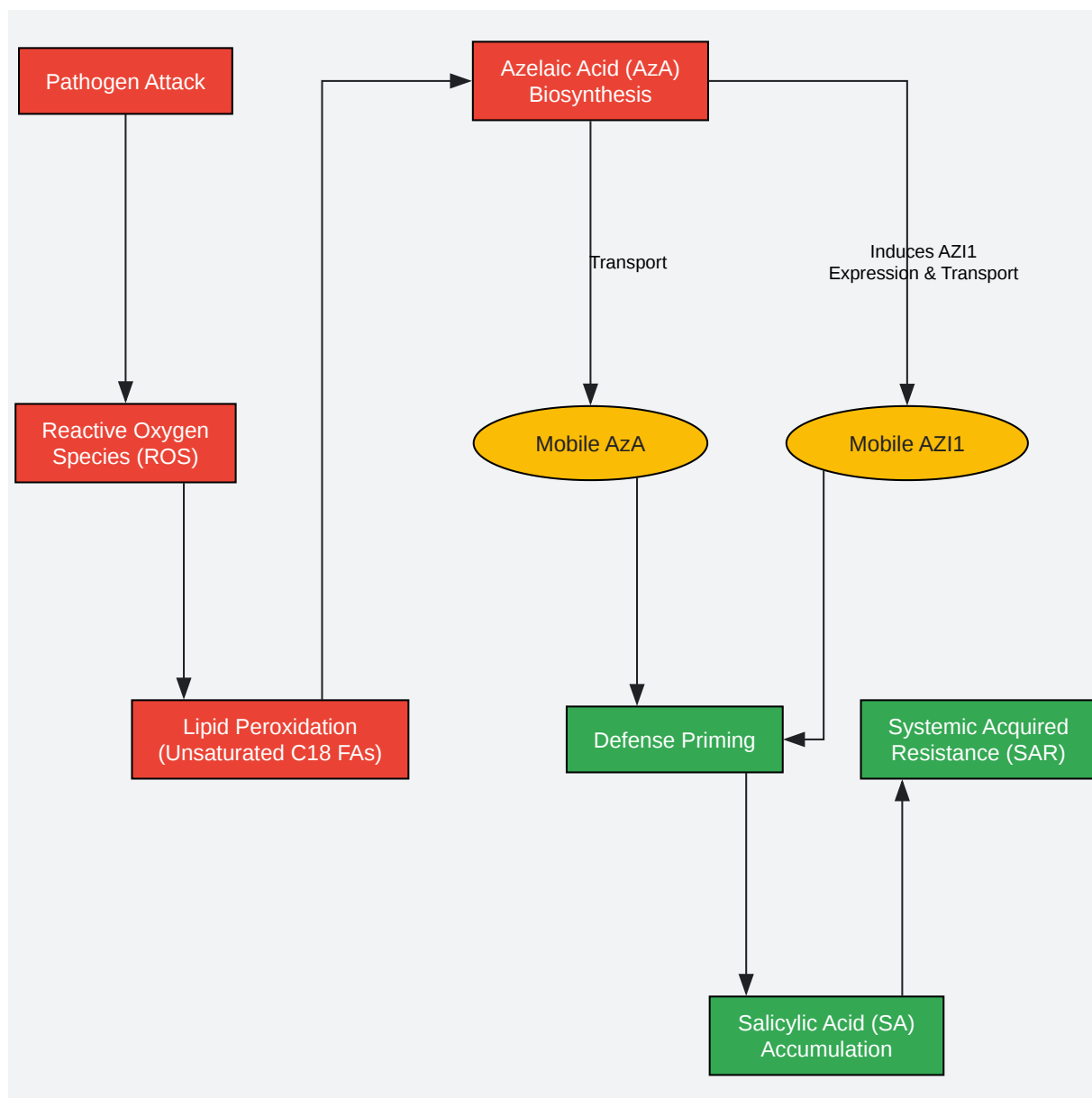
Biosynthesis: Azelaic acid is synthesized in plant plastids as a breakdown product of unsaturated C18 fatty acids, such as oleic acid and linolenic acid, through lipid peroxidation.[10][11][12] This process is initiated in response to both biotic and abiotic stresses, which lead to the generation of reactive oxygen species (ROS).[10][12] The double bond at the C9 position of these fatty acids is cleaved, yielding azelaic acid.[10]

Quantitative Data in Plants: The concentration of azelaic acid can vary significantly depending on the plant species, the specific tissue, and the extraction method employed.

Plant Source	Sample Type	Extraction Method	Analytical Method	Azelaic Acid Concentration	Reference
Triticum durum (Wheat)	Whole Grains	Naviglio® Extractor (fluid extract)	HPLC-MS	12.02 µg/g	[13] [14] [15]
Triticum durum (Wheat)	Whole Grains	Hydroalcoholic Maceration (70% EtOH, freeze-dried)	HPLC-MS	8.86 µg/g	[13] [14] [15]
Triticum durum (Wheat)	Whole-Grain Flour	Water Maceration (fluid extract)	HPLC-MS	9.04 µg/g	[13] [14] [15]
Triticum durum (Wheat)	Whole-Grain Flour	Hydroalcoholic Ultrasound (70% EtOH, freeze-dried)	HPLC-MS	8.44 µg/g	[13] [14] [15]
Cereal Grains	Wheat, Rye, Barley	Not Specified	Not Specified	Naturally Occurring	[1] [2] [5]

Plant Signaling Pathway

Azelaic acid plays a crucial role in priming plant defenses. Upon its synthesis after a primary pathogen infection, it stimulates the expression of the AZELAIC ACID INDUCED1 (AZI1) gene. [\[10\]](#)[\[11\]](#) Both AzA and the AZI1 protein are transported systemically through the plant's vascular system to prime distal tissues.[\[10\]](#)[\[11\]](#) This priming leads to a faster and stronger accumulation of salicylic acid (SA), a primary defense hormone, upon a secondary infection.[\[16\]](#)



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Azelaic acid-mediated systemic acquired resistance (SAR) pathway in plants.

Natural Occurrence and Biosynthesis in Humans

In humans, azelaic acid is a physiological dicarboxylic acid. It is synthesized endogenously via the omega (ω)-oxidation of longer-chain monocarboxylic fatty acids.^{[6][7]} It is also a metabolic by-product of the yeast *Malassezia furfur* (also known as *Pityrosporum ovale*), which is part of the normal human skin microbiome.^{[1][5][7]} This yeast can degrade unsaturated fatty acids in sebum to produce dicarboxylic acids, including azelaic acid.^[7]

Physiological Roles and Mechanisms of Action: While present in small amounts physiologically, azelaic acid exhibits several therapeutic actions when applied topically.^[6] Its mechanisms include:

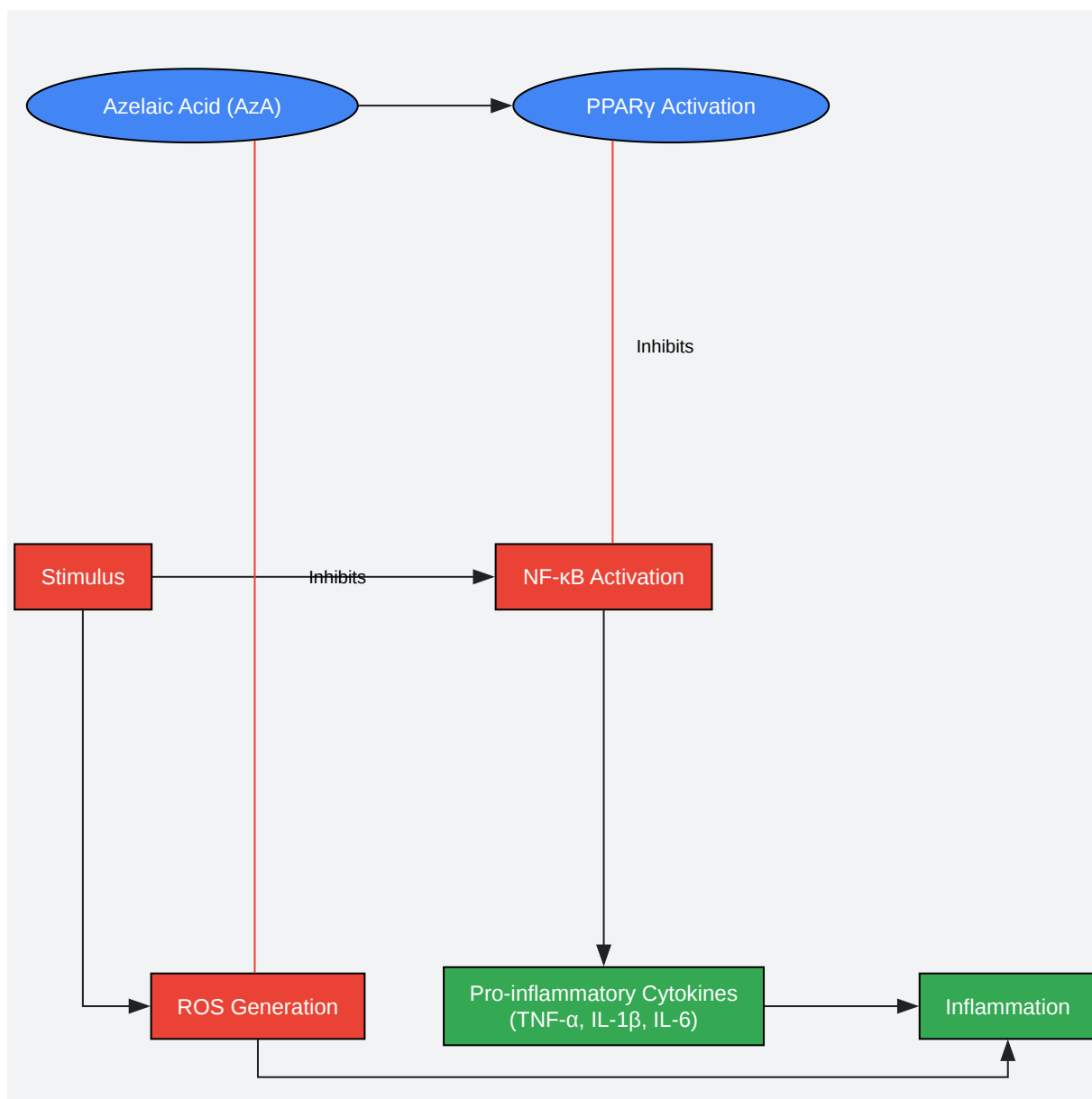
- **Anti-inflammatory:** Azelaic acid reduces inflammation by scavenging free radicals and activating the peroxisome proliferator-activated receptor gamma (PPAR γ).^{[17][18]} Activation of PPAR γ inhibits the nuclear factor-kappa B (NF- κ B) pathway, reducing the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.^{[7][18]}
- **Antibacterial:** It shows bactericidal effects against both aerobic and anaerobic bacteria, including *Propionibacterium acnes*, by inhibiting microbial protein synthesis.^{[5][17]}
- **Keratolytic and Comedolytic:** It normalizes the keratinization process in the epidermis, helping to keep pores clear.^{[5][17]}
- **Antimelanogenic:** It inhibits tyrosinase, a key enzyme in melanin production, making it effective for treating hyperpigmentation disorders.^{[1][17]}

Quantitative Data in Humans: Physiological levels of azelaic acid are generally low but can be detected in various biological fluids.

Biological Matrix	Condition	Analytical Method	Azelaic Acid Concentration	Reference
Human Plasma	Healthy Individuals	GC-MS	Detectable	[19][20]
Human Plasma	Healthy Volunteers	RP-HPLC	Plasma levels range from 20-80 ng/mL	[21]
Human Urine	Healthy Individuals	Not Specified	Physiological Component	[6][7]

Human Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of azelaic acid are crucial to its efficacy in treating skin conditions like rosacea and acne. It modulates the innate immune response in the skin by reducing oxidative stress and downregulating inflammatory cascades.



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Anti-inflammatory mechanism of azelaic acid in human keratinocytes.

Experimental Protocols

Accurate quantification of azelaic acid from complex biological matrices is essential for research and development. The following sections detail common methodologies.

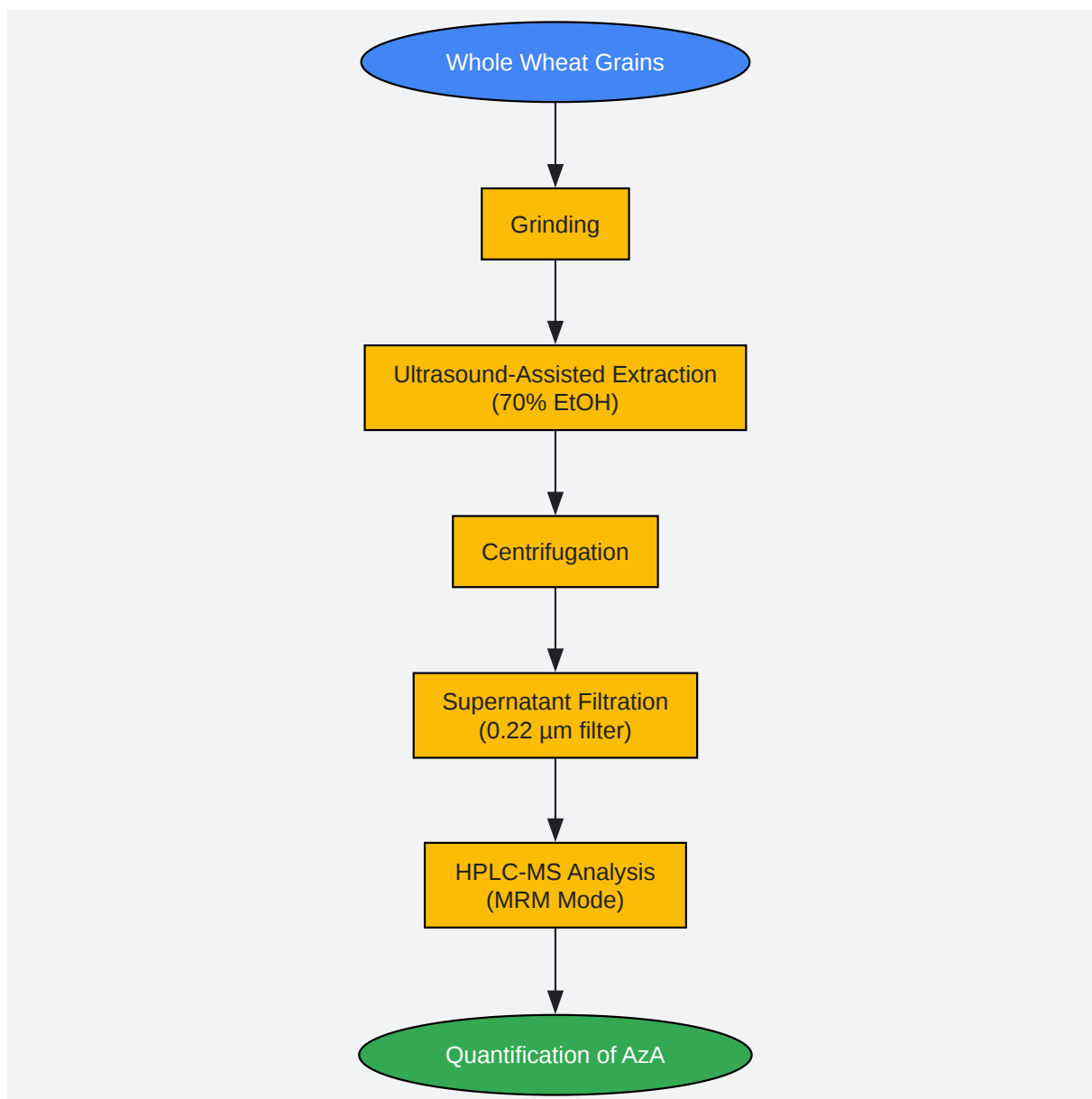
Protocol 1: Extraction and Quantification of Azelaic Acid from Wheat

This protocol describes a green extraction method followed by HPLC-MS analysis, adapted from studies on *Triticum durum*.^{[13][14][15][22]}

Methodology:

- Sample Preparation: Whole wheat grains are ground into a fine, homogenous powder.
- Extraction (Ultrasound-Assisted):
 - Suspend 10 g of powdered wheat in 100 mL of an extraction solvent (e.g., 70% ethanol in water).
 - Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.
 - Centrifuge the mixture to pellet the solid material.
 - Collect the supernatant. The extraction may be repeated on the pellet to improve yield.
- Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
- Analysis (HPLC-MS):
 - Inject the filtered extract into an HPLC system coupled with a mass spectrometer (e.g., triple quadrupole).
 - Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for azelaic acid.
- Quantification: Create a calibration curve using certified standards of azelaic acid. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.18 µg/mL and 0.54 µg/mL, respectively.[\[22\]](#)



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Workflow for extraction and quantification of azelaic acid from wheat.

Protocol 2: Determination of Azelaic Acid in Human Plasma

This protocol outlines a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying azelaic acid in pharmaceutical preparations, which can be adapted for plasma after appropriate sample cleanup (e.g., protein precipitation followed by solid-phase extraction).[\[20\]](#)[\[23\]](#)[\[24\]](#)

Methodology:

- Sample Preparation (Plasma):
 - To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Pass the supernatant through a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analyte.
 - Elute the azelaic acid from the SPE cartridge and evaporate the solvent.
 - Reconstitute the residue in the mobile phase.
- Analysis (RP-HPLC with UV Detection):
 - Chromatographic System: Utilize an HPLC system with a UV detector.
 - Stationary Phase: Kromasil 100-5C18 column (250 × 4.6 mm; 5 µm particle size).[\[20\]](#)[\[23\]](#)
 - Mobile Phase: An isocratic mixture of 75 volumes of sodium dihydrogen orthophosphate buffer (50 mM, pH 3.5) and 25 volumes of acetonitrile.[\[20\]](#)[\[23\]](#)
 - Flow Rate: 1.2 mL/min.[\[20\]](#)[\[23\]](#)
 - Detection: Monitor the eluent at a low wavelength, typically around 206-210 nm.[\[24\]](#)
- Quantification:
 - Generate a calibration curve with known concentrations of azelaic acid standard (linearity typically observed in the range of 5-400 µg/mL).[\[20\]](#)[\[23\]](#)

- Determine the concentration of azelaic acid in the prepared sample based on the peak area and the linear regression equation from the calibration curve.[23]

Note: For enhanced sensitivity and specificity, especially at endogenous levels, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is often preferred.[19][20][25]



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Analytical workflow for determining azelaic acid in human plasma.

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